molecular formula C21H14F3NO4 B13742115 4-[2-Amino-3-(4-carboxyphenyl)-5-(trifluoromethyl)phenyl]benzoic acid

4-[2-Amino-3-(4-carboxyphenyl)-5-(trifluoromethyl)phenyl]benzoic acid

Cat. No.: B13742115
M. Wt: 401.3 g/mol
InChI Key: PXRVFMDBZYPSND-UHFFFAOYSA-N
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Description

4-[2-Amino-3-(4-carboxyphenyl)-5-(trifluoromethyl)phenyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes amino, carboxyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Amino-3-(4-carboxyphenyl)-5-(trifluoromethyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[2-Amino-3-(4-carboxyphenyl)-5-(trifluoromethyl)phenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxyl group may produce alcohol derivatives.

Scientific Research Applications

4-[2-Amino-3-(4-carboxyphenyl)-5-(trifluoromethyl)phenyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological pathways and interactions.

    Medicine: Potential therapeutic applications include the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-[2-Amino-3-(4-carboxyphenyl)-5-(trifluoromethyl)phenyl]benzoic acid exerts its effects involves interactions with specific molecular targets. The amino and carboxyl groups can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: Similar structure but lacks the trifluoromethyl group.

    3-Amino-4-carboxybenzoic acid: Similar structure but different substitution pattern.

    2-Amino-5-trifluoromethylbenzoic acid: Similar structure but different substitution pattern.

Uniqueness

4-[2-Amino-3-(4-carboxyphenyl)-5-(trifluoromethyl)phenyl]benzoic acid is unique due to the presence of both the trifluoromethyl group and the specific substitution pattern on the aromatic rings. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H14F3NO4

Molecular Weight

401.3 g/mol

IUPAC Name

4-[2-amino-3-(4-carboxyphenyl)-5-(trifluoromethyl)phenyl]benzoic acid

InChI

InChI=1S/C21H14F3NO4/c22-21(23,24)15-9-16(11-1-5-13(6-2-11)19(26)27)18(25)17(10-15)12-3-7-14(8-4-12)20(28)29/h1-10H,25H2,(H,26,27)(H,28,29)

InChI Key

PXRVFMDBZYPSND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2N)C3=CC=C(C=C3)C(=O)O)C(F)(F)F)C(=O)O

Origin of Product

United States

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